Mequitazine, (R)- (CAS 147780-50-5), also known as V0162, is the purified dextrorotatory enantiomer of the phenothiazine-derivative mequitazine. While racemic mequitazine is widely utilized as a classical histamine H1 receptor antagonist, isolating the (R)-enantiomer yields a compound with a fundamentally distinct pharmacological profile. The (R)-isomer functions primarily as a high-affinity, long-acting muscarinic acetylcholine receptor (M-AChR) antagonist, particularly at the M3 subtype, while also exhibiting nanomolar affinity for the histamine H4 receptor [1]. For procurement professionals and research scientists, this enantiopure compound serves as a critical precursor, chiral reference standard, and pharmacological probe for respiratory drug development and receptor-specific binding studies, offering targeted anticholinergic activity without the dominant H1-mediated effects of the racemate [2].
Procuring racemic mequitazine or the (S)-enantiomer as a substitute for (R)-mequitazine fundamentally compromises assay integrity and target selectivity. The (+)-(S)-enantiomer is approximately 10-fold more potent at the histamine H1 receptor than the (-)-(R)-enantiomer, meaning the racemate is heavily biased toward classical antihistaminic and sedative pathways [1]. Conversely, the (R)-enantiomer is optimized for M3 muscarinic receptor antagonism and demonstrates a washout-resistant binding profile not shared by standard anticholinergics like ipratropium [2]. Utilizing the racemate in formulation development or receptor screening introduces confounding H1-mediated variables and obscures the long-acting bronchodilatory properties specific to the (R)-isomer, making enantiopure procurement essential for M3- or H4-targeted applications [1].
(R)-Mequitazine demonstrates a highly specific, time-dependent affinity for human M3 muscarinic acetylcholine receptors (hM3Rs), distinguishing it from standard anticholinergics. In comparative binding assays, (R)-mequitazine exhibited a pKi of 9.01 at 2 hours, which increased to 9.21 after 23 hours of incubation[1]. Furthermore, unlike ipratropium and atropine, the inhibitory potency of (R)-mequitazine persisted significantly after compound washout, acting as a sustained inverse agonist [1].
| Evidence Dimension | hM3R binding affinity (pKi) and washout persistence |
| Target Compound Data | (R)-Mequitazine: pKi increases from 9.01 (2h) to 9.21 (23h); inhibitory potency persists post-washout |
| Comparator Or Baseline | Ipratropium/Atropine: Inhibitory potency diminishes significantly after washout; (S)-Mequitazine: Less potent at M3 |
| Quantified Difference | (R)-Mequitazine exhibits a time-dependent increase in affinity and sustained inverse agonism post-washout compared to short-acting baselines |
| Conditions | Recombinant human M3 muscarinic acetylcholine receptors (hM3Rs) and human bronchial preparations |
Sustained receptor occupancy and washout resistance are primary procurement drivers for developing long-acting muscarinic antagonists (LAMAs) in respiratory pharmacology.
The separation of mequitazine into its constituent enantiomers reveals a stark divergence in histamine H1 receptor activity. In comparative in vitro studies, the (-)-(R)-enantiomer demonstrated a 10-fold lower potency as a histamine H1 receptor antagonist compared to the (+)-(S)-enantiomer [1]. This significant reduction in H1 activity ensures that the (R)-enantiomer's primary anticholinergic effects are not overshadowed by classical antihistaminic pathways[1].
| Evidence Dimension | Histamine H1 receptor antagonism potency |
| Target Compound Data | (R)-Mequitazine: 10-fold lower potency at H1 |
| Comparator Or Baseline | (S)-Mequitazine: 10-fold higher potency at H1 |
| Quantified Difference | 10-fold reduction in H1-mediated antihistaminic activity for the (R)-enantiomer |
| Conditions | In vitro histamine antagonism assays |
Enables researchers to isolate muscarinic or H4 pathways without the confounding classical H1 antihistamine effects dominant in the (S)-isomer and racemate.
Beyond its anticholinergic profile, (R)-mequitazine exhibits significant binding affinity for the histamine H4 receptor, a target heavily implicated in immune and inflammatory responses. Radioligand binding assays indicate that (R)-mequitazine achieves a Ki of 1.18 nM at the H4 receptor [1]. This dual M3/H4 targeting profile distinguishes it from classical H1 antihistamines, which typically lack meaningful H4 affinity [1].
| Evidence Dimension | Binding affinity (Ki) at the histamine H4 receptor |
| Target Compound Data | (R)-Mequitazine: Ki = 1.18 nM |
| Comparator Or Baseline | Classical H1 antihistamines: Negligible or low affinity for the H4 subtype |
| Quantified Difference | Demonstrates high-affinity low-nanomolar binding (Ki 1.18 nM) at the H4 receptor |
| Conditions | Radioligand binding assays for human histamine H4 receptors |
Expands the compound's utility into advanced immunological and inflammatory disease modeling, differentiating it from standard anticholinergics.
In preclinical pharmacokinetic evaluations, (R)-mequitazine undergoes specific biotransformation in human liver microsomes, yielding hydroxylated and S-oxidized metabolites. Concurrently, it acts as an active inhibitor of CYP3A-catalyzed midazolam 1'-hydroxylase activity [1]. This defined metabolic interaction profile provides a reliable baseline for drug-drug interaction (DDI) screening [1].
| Evidence Dimension | CYP3A inhibition (midazolam 1'-hydroxylase activity) |
| Target Compound Data | (R)-Mequitazine: Active inhibitor of CYP3A-catalyzed midazolam 1'-hydroxylase |
| Comparator Or Baseline | Baseline vehicle controls: Uninhibited CYP3A activity |
| Quantified Difference | Induces measurable competitive inhibition of CYP3A-mediated midazolam 1'-hydroxylation |
| Conditions | Human liver microsome assays |
Essential for pharmacokinetic modeling, metabolic stability profiling, and drug-drug interaction (DDI) screening in preclinical workflows.
Driven by its time-dependent pKi increase (up to 9.21) and washout-resistant inverse agonism at the hM3R, (R)-mequitazine is procured as a highly specific reference standard or active pharmaceutical ingredient (API) for developing LAMAs targeting chronic obstructive pulmonary disease (COPD) and severe asthma[1].
Because the (R)-enantiomer exhibits a 10-fold lower H1 receptor potency than the (S)-enantiomer, it is utilized as a critical chiral reference standard in HPLC workflows and receptor binding assays to quantify enantiomeric purity and separate M3-mediated anticholinergic effects from H1-mediated antihistaminic pathways [2].
Leveraging its low-nanomolar affinity (Ki 1.18 nM) for the H4 receptor, (R)-mequitazine is applied in in vitro and in vivo models of inflammatory and autoimmune diseases (such as pruritus and allergic inflammation) to investigate H4-mediated immunomodulation independently of classical H1 sedation [3].
Given its established role as an inhibitor of CYP3A-catalyzed midazolam 1'-hydroxylase, (R)-mequitazine is incorporated into hepatic microsome assays as a substrate and competitive inhibitor to map metabolic pathways and predict CYP3A-dependent drug interactions during preclinical development [4].